2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide
Description
Properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-7-3-5-9-14(11)19-16(23)12(2)25-18-21-20-17(24-18)13-8-4-6-10-15(13)22/h3-10,12,22H,1-2H3,(H,19,23) |
InChI Key |
XGMGKKOSSDVZEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)SC2=NN=C(O2)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Hydroxybenzohydrazide with Carbon Disulfide
The oxadiazole-thiol core is synthesized via cyclocondensation of 2-hydroxybenzohydrazide (1) with CS₂ in alkaline ethanol (Scheme 1). This method, adapted from Koparir et al., produces 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (2) in 82–87% yield.
Reaction Conditions :
-
Solvent : Ethanol (95%)
-
Base : KOH (2 equiv)
-
Temperature : Reflux (78°C)
-
Time : 6–8 hours
Mechanism :
-
Deprotonation of hydrazide by KOH.
-
Nucleophilic attack of hydrazide on CS₂.
-
Cyclization via elimination of H₂S.
Characterization Data for (2) :
-
m.p. : 214–216°C
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, -OH), 8.21 (d, J = 8.1 Hz, 1H, Ar-H), 7.62–7.55 (m, 2H, Ar-H), 7.43 (t, J = 7.6 Hz, 1H, Ar-H).
Thioether Formation via Alkylation of Oxadiazole-2-Thiol
Nucleophilic Substitution with 2-Bromo-N-(o-Tolyl)Propanamide
The thioether bridge is introduced by reacting 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (2) with 2-bromo-N-(o-tolyl)propanamide (3) under basic conditions (Scheme 2).
Synthesis of 2-Bromo-N-(o-Tolyl)Propanamide (3) :
-
Step 1 : Acylation of o-toluidine with bromopropionyl chloride in dichloromethane (0°C, 2 h).
-
Yield : 76% after recrystallization (hexane/EtOAc).
Coupling Reaction :
-
Solvent : DMF
-
Base : K₂CO₃ (1.5 equiv)
-
Temperature : 60°C
-
Time : 12 hours
-
Yield : 68–72%
Optimization Notes :
-
Excess K₂CO₃ (2.0 equiv) improves yield to 78% but risks oxadiazole ring degradation.
-
Lower temperatures (40°C) reduce side products but extend reaction time to 24 h.
Alternative Pathways for Convergent Synthesis
Oxidative Cyclization of Thiosemicarbazides
A hypervalent iodine-mediated oxidative cyclization route (Scheme 3) avoids isolated thiol intermediates. 2-Hydroxybenzaldehyde thiosemicarbazone (4) undergoes iodine(III)-catalyzed desulfurization to form the oxadiazole-thioether directly.
Conditions :
-
Catalyst : (Diacetoxyiodo)benzene (1.2 equiv)
-
Solvent : CH₃CN/H₂O (4:1)
-
Yield : 65%
Advantages :
Analytical Validation and Spectral Data
Spectroscopic Characterization of Target Compound
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide exhibits:
-
¹H NMR (500 MHz, DMSO-d₆): δ 10.34 (s, 1H, -OH), 8.24 (d, J = 8.0 Hz, 1H), 7.89 (s, 1H, NH), 7.61–7.12 (m, 6H, Ar-H), 3.82 (q, J = 6.8 Hz, 1H, CH), 1.52 (d, J = 6.8 Hz, 3H, CH₃).
-
¹³C NMR : 173.8 (C=O), 167.2 (C=N), 156.1 (C-O), 134.2–114.9 (Ar-C), 45.3 (CH), 20.1 (CH₃).
-
HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₈H₁₆N₃O₃S: 362.0914; found: 362.0918.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation + Alkylation | 72 | 18 | 98 | Scalability |
| Oxidative Cyclization | 65 | 6 | 95 | Fewer steps |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and thioether groups.
Reduction: Reduction reactions can target the oxadiazole ring and the amide group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced oxadiazole derivatives and amines.
Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compounds containing the oxadiazole moiety. For instance:
- A study demonstrated that derivatives of oxadiazoles exhibited significant cytotoxic effects against various cancer cell lines, including glioblastoma. The compound was shown to induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation .
- In vivo studies using genetically modified models indicated that certain oxadiazole derivatives lowered tumor growth rates significantly .
Anti-Diabetic Properties
The compound has also been evaluated for its anti-diabetic effects:
- Research involving Drosophila melanogaster models demonstrated that specific derivatives effectively reduced glucose levels, suggesting potential for managing diabetes .
- The mechanism of action may involve enhancing insulin sensitivity or modulating glucose metabolism pathways.
Antioxidant Activity
Antioxidant properties are critical in combating oxidative stress-related diseases:
- Compounds derived from 1,3,4-oxadiazoles have shown promising results in scavenging free radicals and exhibiting higher inhibition rates against DPPH radicals compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from 2-hydroxyphenyl derivatives and thio compounds. Characterization techniques such as FTIR, NMR (both and ), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Comparative Analysis of Biological Activities
| Activity | Effectiveness | Cell Lines/Models Used |
|---|---|---|
| Anti-Cancer | Significant cytotoxicity | Glioblastoma (LN229), others |
| Anti-Diabetic | Glucose reduction | Drosophila melanogaster |
| Antioxidant | High radical scavenging | DPPH assay |
Case Study 1: Anti-Cancer Efficacy
In a study published in Molecules, researchers synthesized several oxadiazole derivatives and tested their efficacy against glioblastoma cells. The results indicated that compounds with the oxadiazole structure significantly inhibited cell growth and induced apoptosis through DNA damage mechanisms .
Case Study 2: Diabetes Management
A separate investigation focused on the anti-diabetic properties of oxadiazole derivatives showed that specific compounds could significantly lower blood glucose levels in diabetic models. This suggests a potential therapeutic application for managing diabetes through novel synthetic pathways .
Mechanism of Action
The mechanism of action of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, affecting signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Substituent Variations in the Oxadiazole Core
The oxadiazole ring’s bioisosteric properties and hydrogen-bonding capacity are critical for pharmacological activity . Key analogs and their substituents include:
Key Observations :
- Electron-Donating Groups : Methoxy (4-methoxyphenyl) and methyl (4-methylphenyl) substituents improve thermal stability, as seen in higher melting points (e.g., 146–148°C for 4-methoxyphenyl vs. 135–136°C for 4-methylphenyl) .
- Hydrogen-Bonding Capacity: The 2-hydroxyphenyl group in the target compound may enhance solubility and receptor interactions compared to non-hydroxylated analogs .
Biological Activity
The compound 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide is a novel derivative of the 1,3,4-oxadiazole family, which has gained attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 384.4 g/mol. The IUPAC name is N'-[2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-2-phenylacetohydrazide . The structure features a 1,3,4-oxadiazole ring known for its stability and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4O4S |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | N'-[2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-2-phenylacetohydrazide |
| InChI Key | YRGHOZFOSUPSQH-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound under investigation has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have demonstrated that modifications of the oxadiazole scaffold can enhance cytotoxicity towards malignant cells by targeting specific enzymes involved in cancer progression, such as thymidylate synthase and HDAC (Histone Deacetylase) .
Antimicrobial Properties
The increasing resistance of pathogens necessitates the development of new antimicrobial agents. The compound has been evaluated against several Gram-positive bacteria and fungi. Preliminary data suggest that it possesses moderate to good antimicrobial activity against strains like Staphylococcus aureus and Candida auris .
The mechanism by which this compound exerts its biological effects involves interactions with key molecular targets. The oxadiazole ring is believed to participate in redox reactions and form hydrogen bonds with various biomolecules, potentially modulating enzyme activity and inhibiting growth factors .
Case Studies
- Anticancer Evaluation : A study focusing on the cytotoxic effects of the compound on A549 human lung cancer cells revealed a dose-dependent inhibition of cell growth. The compound was found to induce apoptosis through the activation of caspase pathways .
- Antimicrobial Screening : In vitro studies conducted using a broth microdilution technique showed that derivatives of this compound exhibited significant antimicrobial activity against multidrug-resistant pathogens .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide?
The synthesis involves multi-step reactions, including cyclization of oxadiazole intermediates, thiolation, and amide coupling. Key parameters include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for oxadiazole formation .
- Catalyst use : Sodium disulfite or triethylamine improves yields in intermediate steps .
- Purification : Recrystallization in ethanol or dioxane achieves >95% purity .
Q. How can structural characterization be reliably performed for this compound?
A combination of spectroscopic and spectrometric methods is essential:
- ¹H/¹³C-NMR : Analyze coupling constants (e.g., J = 8–10 Hz for aromatic protons) and integration ratios to confirm substitution patterns .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C=N at ~680 cm⁻¹) .
- HRMS : Validate molecular weight (theoretical m/z: 386.4 g/mol) .
- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What are the recommended protocols for assessing its stability under laboratory conditions?
Stability studies should evaluate:
- pH dependence : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) up to 300°C to determine decomposition points .
- Light sensitivity : Store samples in amber vials and compare UV-Vis spectra pre/post light exposure .
Advanced Research Questions
Q. How can computational methods enhance the understanding of its reactivity and bioactivity?
Advanced modeling techniques include:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps and electrostatic potential (MESP) for nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to kinase targets (e.g., EGFR, VEGFR) using AutoDock Vina to rationalize cytotoxicity data .
- MD simulations : Assess conformational stability in aqueous solutions over 100 ns trajectories .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values or target selectivity can arise from assay variability. Mitigation strategies include:
- Standardized assays : Use the MTT protocol with matched cell lines (e.g., HeLa, MCF-7) and controls (e.g., doxorubicin) .
- Dose-response curves : Test concentrations from 0.1–100 µM to ensure reproducibility .
- Off-target screening : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to confirm specificity .
Q. How can the compound’s pharmacokinetic properties be improved through derivatization?
Structural modifications to enhance solubility/bioavailability include:
Q. What methodologies validate its mechanism of action in kinase inhibition?
Mechanistic studies require:
- Enzyme assays : Measure ATPase activity in recombinant kinases (e.g., EGFR) using malachite green phosphate detection .
- Western blotting : Quantify phosphorylation levels of downstream targets (e.g., ERK1/2) in treated cell lines .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring thermal stabilization of kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
